molecular formula C10H9Br2NO B12086059 1-(3,5-Dibromophenyl)pyrrolidin-2-one

1-(3,5-Dibromophenyl)pyrrolidin-2-one

Cat. No.: B12086059
M. Wt: 318.99 g/mol
InChI Key: PDGRVFUQMXVVGO-UHFFFAOYSA-N
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Description

1-(3,5-Dibromophenyl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones It is characterized by the presence of a pyrrolidin-2-one ring substituted with a 3,5-dibromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dibromophenyl)pyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dibromobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dibromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or partially reduced products.

    Substitution: The bromine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a base and under mild to moderate temperatures.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Dehalogenated or partially reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dibromophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of functionalized materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromophenyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the dibromophenyl group can enhance its binding affinity and specificity towards certain targets. The pyrrolidinone ring may also play a role in modulating its biological activity by influencing its pharmacokinetic properties.

Comparison with Similar Compounds

1-(3,5-Dibromophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(3,5-Dichlorophenyl)pyrrolidin-2-one: Similar structure but with chlorine atoms instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    1-(3,5-Difluorophenyl)pyrrolidin-2-one: Contains fluorine atoms, which can significantly alter its chemical and biological properties.

    1-(3,5-Dimethylphenyl)pyrrolidin-2-one: Substituted with methyl groups, leading to different steric and electronic effects.

The uniqueness of this compound lies in the presence of bromine atoms, which can influence its reactivity, binding affinity, and overall chemical behavior.

Properties

Molecular Formula

C10H9Br2NO

Molecular Weight

318.99 g/mol

IUPAC Name

1-(3,5-dibromophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9Br2NO/c11-7-4-8(12)6-9(5-7)13-3-1-2-10(13)14/h4-6H,1-3H2

InChI Key

PDGRVFUQMXVVGO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC(=C2)Br)Br

Origin of Product

United States

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